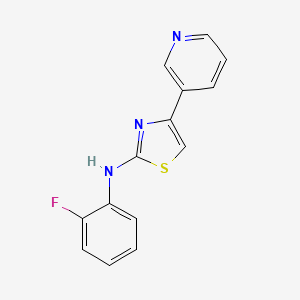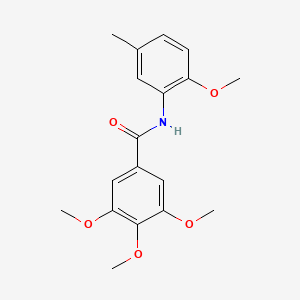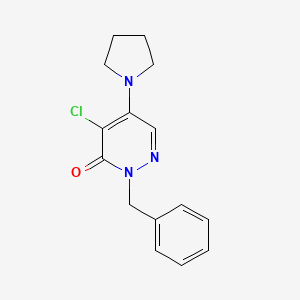
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals known for their interesting and diverse chemical and physical properties. It is specifically recognized for its potential in various applications due to its unique molecular structure.
Synthesis Analysis
The synthesis of compounds similar to N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves several chemical reactions, often starting from basic aromatic compounds or through the modification of existing molecules to add or alter functional groups. For example, the synthesis of related compounds can involve one-pot reductive cyclization processes using specific reagents and conditions, as seen in the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class often features complex arrangements of rings and functional groups. These structures are characterized using techniques such as crystallography, which reveals the supramolecular aggregation controlled by interactions like π–π interactions and hydrogen bonding, contributing to the compound's stability and reactivity (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in various organic reactions, highlighting the importance of their functional groups. The Bischler-Napieralski reaction, for instance, is used to cyclize certain amides to more complex structures, demonstrating the versatility of these compounds in synthesis (Browne et al., 1981).
Mécanisme D'action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA . This results in the inhibition of bacterial growth, particularly in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In addition, it has shown potent inhibitory activity against Escherichia coli RNAP .
Analyse Biochimique
Biochemical Properties
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase (RNAP). It interacts with the switch region of the bacterial RNAP, inhibiting the synthesis of RNA in bacteria . This interaction is crucial for its antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound’s ability to inhibit RNAP makes it a promising candidate for developing new antibacterial drugs.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to have cytotoxic effects on LO2 cells, with an IC50 value of 18.5 ± 1.89 μM . Additionally, it influences cell signaling pathways by inhibiting bacterial gene transcription, which can lead to changes in gene expression and cellular metabolism . The compound’s impact on cell function highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and ultimately leading to bacterial cell death . Molecular docking studies have revealed that the compound interacts with specific pockets within the switch region, including the hydrogen bond sub-pocket, cleft sub-pocket, and hydrophobic pocket . These interactions are critical for its inhibitory effects on RNAP.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against bacterial RNAP over extended periods, indicating its potential for sustained antimicrobial effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal toxic effects . At higher doses, it can cause cytotoxicity and adverse effects on cellular function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation These interactions can affect metabolic flux and metabolite levels, which are important for understanding its pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization that influences its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on bacterial RNA polymerase . Targeting signals and post-translational modifications play a role in its subcellular localization, which is important for its efficacy as an antimicrobial agent.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-13-6-4-5-7-15(13)23-17(11)18(20)19-14-9-8-12(21-2)10-16(14)22-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVXRMTMWIMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)
![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)


![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)

![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)
